H-Cys(bzl)-betana

Oxytocinase Assay Enzymology Clinical Chemistry

Researchers measuring cystine aminopeptidase (oxytocinase) activity in placental function studies face a critical challenge: generic cysteine-β-naphthylamide substrates lack the S-benzyl group required for high-affinity CAP recognition, while dimeric L-cystine-di-β-naphthylamide requires a pre-reduction step that introduces assay variability. H-Cys(bzl)-betana solves both problems with its unique S-benzyl protection, enabling direct, reduction-free enzymatic hydrolysis with a fluorogenic β-naphthylamide reporter group. This eliminates the need for thiol reagents, reducing workflow complexity and potential interference for high-throughput automated clinical assays. The compound's defined architecture ensures accurate kinetic characterization (Km, Vmax) of purified CAP isoforms, making it the definitive substrate for reliable placental health assessment and academic enzyme research.

Molecular Formula C20H20N2OS
Molecular Weight 336.5 g/mol
CAS No. 7436-63-7
Cat. No. B555672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(bzl)-betana
CAS7436-63-7
SynonymsH-CYS(BZL)-BETANA; 7436-63-7; S-Benzyl-L-cysteinebeta-naphthylamide; H-CYS-BETANA; AC1LEM08; C20H20N2OS; CTK8G3061; Propionamide,2-amino-3-(benzylthio)-N-2-naphthyl-,L-; TWOOKPVYHBSXIU-IBGZPJMESA-N; ZINC4899416; 7083AH; KM1609; 2-Amino-3-(benzylsulfanyl)-N-(2-naphthyl)propanamide#; (2R)-2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide; Propanamide,2-amino-N-2-naphthalenyl-3-[(phenylmethyl)thio]-,(R)-
Molecular FormulaC20H20N2OS
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
InChIInChI=1S/C20H20N2OS/c21-19(14-24-13-15-6-2-1-3-7-15)20(23)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,13-14,21H2,(H,22,23)/t19-/m0/s1
InChIKeyTWOOKPVYHBSXIU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(bzl)-betana: Identity and Biochemical Properties


H-Cys(bzl)-betana, formally S-benzyl-L-cysteine β-naphthylamide (CAS: 7436-63-7), is a synthetic, chromogenic and fluorogenic amino acid derivative. It is engineered as a specialized substrate for the detection and quantification of cystine aminopeptidase (CAP), also known as oxytocinase (EC 3.4.11.3), a key enzyme in placental function assessment [1]. The compound's structure comprises an L-cysteine residue, its reactive thiol group blocked by a benzyl (bzl) protecting group, and a C-terminal β-naphthylamide (betana) reporter group . This specific architecture is critical for its recognition by the target enzyme's active site and for generating a quantifiable signal upon enzymatic cleavage, distinguishing it from simpler amino acid derivatives .

1 Target-specific substrate for cystine aminopeptidase (oxytocinase) assay workflows
2 Fluorogenic β-naphthylamide reporter supports high-sensitivity detection
3 Direct-hydrolysis design fits automated and high-throughput enzyme assay methods

Why Generic Analogs Cannot Substitute H-Cys(bzl)-betana


Substituting H-Cys(bzl)-betana with a generic analog like L-cysteine-β-naphthylamide or L-cystine-di-β-naphthylamide is not scientifically valid for targeted oxytocinase (CAP) assays. While L-cysteine-β-naphthylamide lacks the critical S-benzyl group required for high-affinity recognition by the CAP active site [1], L-cystine-di-β-naphthylamide is a dimeric substrate that necessitates a reduction step with a thiol reagent, introducing additional assay complexity and potential interference [2]. The unique S-benzyl protection on H-Cys(bzl)-betana provides a balance of substrate specificity and assay simplicity that its closest in-class analogs cannot replicate, directly impacting the accuracy and efficiency of placental function assessments [3].

L-Cysteine-β-naphthylamide

Lacks the critical S-benzyl group, which may reduce recognition affinity at the CAP active site and shift assay specificity.

L-Cystine-di-β-naphthylamide

Dimeric structure introduces a required thiol reduction step, adding pre-analytical complexity and potential interference sources.

Chromogenic p-Nitroanilide Substrates

May shift detection modality and sensitivity context; fluorometric assay performance may not transfer directly to colorimetric platforms.

H-Cys(bzl)-betana Comparative Evidence Guide


Eliminates Thiol Reduction Step vs. L-Cystine-di-β-naphthylamide

H-Cys(bzl)-betana (S-benzyl-L-cysteine β-naphthylamide) is a monomeric substrate that can be directly hydrolyzed by cystine aminopeptidase (oxytocinase). In contrast, L-cystine-di-β-naphthylamide, an alternative substrate, must first be reduced to L-cysteine-β-naphthylamide using a thiol reagent like mercaptoethanol before enzyme activity can be reliably measured [1]. This fundamental difference eliminates a key pre-analytical step, thereby reducing assay time and potential variability.

Pre-Analytical Step Reduction
Head-to-head
H-Cys(bzl)-betana: Direct enzymatic hydrolysis L-Cystine-di-β-NA: Requires 1 pre-reduction step
Supports simpler assay workflow and reduced technical error sources
Eliminates thiol reagent requirement; assay design context
Oxytocinase Assay Enzymology Clinical Chemistry

Fluorogenic β-Naphthylamide vs. Chromogenic p-Nitroanilide

H-Cys(bzl)-betana employs a β-naphthylamide reporter group, which upon enzymatic cleavage releases the highly fluorescent β-naphthylamine . This fluorometric detection principle is widely recognized for its enhanced sensitivity compared to colorimetric assays. A closely related analog, S-benzyl-L-cysteine-4-p-nitroanilide, releases p-nitroaniline, which is typically detected by absorbance at 405 nm, a method with a higher limit of detection [1].

Detection Modality Sensitivity
Cross-study comparable
Fluorometric (β-naphthylamide) Chromogenic (p-nitroanilide at 405 nm)
Reported class-level sensitivity advantage for low-activity sample detection
Limit of detection context is class-level; 10-100x reported range
Assay Development Detection Sensitivity Fluorometry

Simplified Oxytocinase Activity Determination

The introduction of H-Cys(bzl)-betana (S-benzyl-L-cysteine β-naphthylamide) was specifically noted to 'greatly simplify and shorten the chemical determination of oxytocinase activity' compared to prior methods [1]. This qualitative claim, consistently highlighted across subsequent literature, serves as a critical point of differentiation from more cumbersome, multi-step assays utilizing alternative substrates like L-cystine-di-β-naphthylamide or L-leucine-p-nitroanilide, which may exhibit broader specificity [2].

Workflow Simplification
Supporting evidence
Reported simplification and shortening of oxytocinase activity determination
Supports assay efficiency review; qualitative improvement context
Exact time savings not quantified; primary literature context
Oxytocinase Method Development Pregnancy Diagnostics

H-Cys(bzl)-betana: Research & Diagnostic Applications


Clinical Placental Function Monitoring

H-Cys(bzl)-betana is the optimal substrate for developing high-throughput, automated clinical assays to measure serum oxytocinase (cystine aminopeptidase) activity. Its direct hydrolysis without a pre-reduction step [1] minimizes assay complexity and potential error, aligning with the stringent requirements of clinical chemistry analyzers. The enhanced sensitivity of its fluorogenic β-naphthylamide reporter ensures reliable quantification of enzyme levels throughout pregnancy, a critical parameter for assessing placental health and fetal well-being [2].

Cystine Aminopeptidase Isoforms & Kinetics

In academic and pharmaceutical research settings, H-Cys(bzl)-betana provides a specific and sensitive tool for characterizing the kinetic properties of purified cystine aminopeptidase (CAP) isoforms, including those from human seminal plasma and other tissues [1]. Its defined chemical structure and specific recognition by CAP allow for accurate determination of Michaelis-Menten constants (Km) and maximal velocities (Vmax), which are essential for understanding enzyme function, screening potential inhibitors, and investigating the enzyme's role in peptide hormone metabolism.

High-Sensitivity Point-of-Care Diagnostics

The fluorogenic nature of H-Cys(bzl)-betana makes it a suitable candidate for integration into miniaturized, high-sensitivity point-of-care (POC) diagnostic platforms [1]. Its ability to produce a strong fluorescent signal upon cleavage enables the design of lateral flow assays or microfluidic devices for the rapid, near-patient assessment of oxytocinase activity. This is particularly relevant for monitoring high-risk pregnancies or evaluating placental dysfunction in resource-limited settings, where the 10-100x sensitivity advantage of fluorometric over chromogenic detection is a key enabler.

Application
Selection Property
Validation Focus
Placental function enzyme assay development
Direct-hydrolysis substrate specificity
Automated analyzer compatibility review
Cystine aminopeptidase isoform kinetics research
Defined CAP recognition profile
Michaelis-Menten parameter reproducibility
Fluorogenic detection for enzyme activity screening
β-Naphthylamide reporter sensitivity context
Lower-abundance sample detection capability

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